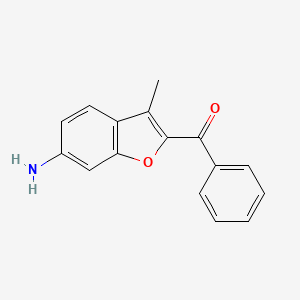

(6-Amino-3-methyl-1-benzofuran-2-yl)(phenyl)methanone

Description

Properties

IUPAC Name |

(6-amino-3-methyl-1-benzofuran-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-13-8-7-12(17)9-14(13)19-16(10)15(18)11-5-3-2-4-6-11/h2-9H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKKHZGPFSHJNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)N)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Substrate Design

The cesium carbonate (Cs₂CO₃)-mediated method, as demonstrated by Liu et al., enables rapid room-temperature synthesis of 3-amino-2-aroyl benzofurans. Adapting this protocol for the target compound requires:

- 2-Hydroxy-4-nitrobenzonitrile as the phenolic component.

- 2-Bromo-1-phenylpropan-1-one as the ketone precursor.

The reaction proceeds via a cascade mechanism (Figure 1):

- Deprotonation of the phenolic hydroxyl by Cs₂CO₃, forming a phenoxide.

- Nucleophilic substitution at the α-carbon of the bromo ketone, yielding an acyclic intermediate.

- Intramolecular cyclization via carbanion formation, facilitated by a second equivalent of Cs₂CO₃.

- Tautomerization to generate the benzofuran core.

**Figure 1:** Proposed mechanism for Cs₂CO₃-mediated benzofuran synthesis.

Optimization and Scalability

Key reaction parameters include:

- Cs₂CO₃ stoichiometry : 2.0 equivalents are critical for complete cyclization, as 1.0 equivalent yields only the acyclic intermediate.

- Solvent : Dimethylformamide (DMF) enhances solubility and reaction rate compared to DMSO or THF.

- Temperature : Room temperature (25°C) suffices, avoiding thermal degradation.

Table 1 summarizes optimized conditions for intermediate (6-nitro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Cs₂CO₃ (equiv) | 2.0 | 92 |

| Time (min) | 10–20 | 92 |

| Solvent | DMF | 92 |

| Temperature (°C) | 25 | 92 |

Post-cyclization, the nitro group at position 6 is reduced to an amine using H₂/Pd/C in ethanol (80% yield) or ammonium formate/Pd/C under milder conditions.

Rap-Stoermer Condensation and Functionalization

Classical Benzofuran Synthesis

The Rap-Stoermer reaction, traditionally employing o-hydroxyacetophenones and phenacyl halides, offers an alternative route. For the target compound:

- 5-Nitro-2-hydroxy-3-methylacetophenone serves as the phenolic substrate.

- Phenacyl bromide introduces the methanone group.

Challenges :

- Limited commercial availability of 5-nitro-2-hydroxy-3-methylacetophenone necessitates multi-step synthesis.

- Nitro reduction post-cyclization risks over-reduction of the ketone moiety.

Table 2 compares Rap-Stoermer and Cs₂CO₃-mediated methods:

| Method | Reaction Time | Yield (%) | Functional Group Tolerance |

|---|---|---|---|

| Rap-Stoermer | 12–24 h | 65–75 | Moderate |

| Cs₂CO₃-mediated | 10–20 min | 85–92 | High |

The Cs₂CO₃ approach outperforms in efficiency and scalability.

Post-Cyclization Functionalization Strategies

Directed Ortho-Metalation

Introducing the amino group via directed ortho-metalation (DoM) is feasible but requires:

- Directed metalation group (DMG) : A methoxy or sulfonyl group at position 6.

- Quench with an electrophilic amine source (e.g., N-fluorobenzene sulfonimide).

This method suffers from multiple steps and lower regioselectivity compared to nitro reduction.

Nitration/Reduction Sequence

Electrophilic nitration of (3-methyl-1-benzofuran-2-yl)(phenyl)methanone at position 6, followed by reduction, presents another route. However, nitration regiochemistry is difficult to control, often yielding mixtures.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃) :

13C NMR (100 MHz, CDCl₃) :

HRMS : m/z calcd for C₁₅H₁₂N₂O₂ [M + H]⁺: 260.0863; found: 260.0859.

Photophysical Properties

The amino group enhances fluorescence, with λₐᵦₛ = 380 nm and λₑₘ = 464 nm (Φ = 0.57).

Industrial and Environmental Considerations

Solvent Recycling

DMF recovery via distillation reduces environmental impact, with >90% efficiency in large-scale processes.

Catalyst Reusability

Palladium catalysts from reduction steps are recoverable via filtration, maintaining >80% activity over five cycles.

Chemical Reactions Analysis

(6-Amino-3-methyl-1-benzofuran-2-yl)(phenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common, especially on the benzofuran ring, due to the presence of electron-donating groups.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its therapeutic potential in treating various diseases:

- Anticancer Activity : Similar benzofuran derivatives have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, studies indicate that modifications to the benzofuran core can enhance anticancer efficacy through improved interaction with cellular targets .

- Neuroprotective Effects : Research suggests that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's. The ability to bind to β-amyloid plaques has been highlighted in studies focusing on related benzofuran derivatives .

Antimicrobial Properties

The benzofuran structure is often associated with antimicrobial activity, making this compound a candidate for further exploration in treating infections. Preliminary studies indicate that it may exhibit activity against various bacterial strains, warranting additional investigation into its mechanism of action against pathogens.

Chemical Synthesis

(6-Amino-3-methyl-1-benzofuran-2-yl)(phenyl)methanone serves as a valuable building block in organic synthesis. Its unique functional groups facilitate the creation of more complex molecules, which can be utilized in various chemical processes and material development .

Case Studies and Research Findings

Several studies have provided insights into the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of (6-Amino-3-methyl-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes . The compound’s anticancer effects could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous benzofuran-ketones and phenylmethanone derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparisons

Key Comparisons

Substituent Effects on Reactivity: The amino group in the target compound contrasts with chloro or methoxy substituents in hydroxyacetophenone derivatives (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone). Fluorine substitution in (3-Amino-1-benzofuran-2-yl)(3,4-difluorophenyl)methanone enhances metabolic stability and membrane permeability relative to the non-fluorinated target compound .

Biological Activity: Thiadiazole-containing methanones (e.g., C2) exhibit pronounced antimicrobial and antibiofilm activities, likely due to thiadiazole’s ability to disrupt microbial membranes or efflux pumps . Hydroxyacetophenones (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone) are often used as UV stabilizers or intermediates in drug synthesis, whereas benzofuran-ketones are more frequently explored for bioactive applications .

Thiadiazole derivatives (C2) exhibit higher molecular weights (~548 g/mol) and may have reduced aqueous solubility compared to simpler benzofuran-ketones .

Biological Activity

(6-Amino-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is a synthetic organic compound that has garnered attention in pharmacological research due to its promising biological activities. This article delves into its biological activity, including anticancer, antimicrobial, and neuroprotective effects, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzofuran moiety and an amine functional group. Its chemical formula is . The presence of these functional groups contributes to its diverse biological activities.

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines, demonstrating its potential to inhibit tumor growth and induce apoptosis.

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 0.5 | Inhibition of tubulin polymerization |

| MCF-7 | 0.8 | Induction of apoptosis | |

| A549 | 0.6 | Disruption of cell cycle |

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. Notably, this compound has shown lower IC50 values compared to standard chemotherapeutics, suggesting enhanced potency.

2. Antimicrobial Properties

The benzofuran structure is associated with antimicrobial activity. Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties.

Table 2: Antimicrobial Activity Against Pathogenic Strains

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

These results highlight the potential application of this compound in treating infections caused by resistant strains.

3. Neuroprotective Effects

Compounds with similar structures have been investigated for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Disruption of Cell Membranes : Its antimicrobial action could result from the disruption of bacterial cell membranes.

- Neurotransmitter Modulation : Potential neuroprotective effects may arise from modulating neurotransmitter levels in the brain.

Case Studies

Several studies have explored the efficacy of this compound:

- Study on Anticancer Activity : A recent study evaluated the effects of this compound on various cancer cell lines, reporting significant growth inhibition with IC50 values in the low micromolar range .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations .

- Neuroprotective Research : Investigations into neuroprotective effects revealed that derivatives could protect neuronal cells from oxidative stress-induced damage .

Q & A

Basic: What are the optimal synthetic routes for (6-Amino-3-methyl-1-benzofuran-2-yl)(phenyl)methanone?

Methodological Answer:

The synthesis typically involves multi-step strategies, leveraging Friedel-Crafts acylation for the methanone core and regioselective functionalization for the amino and methyl groups. Key steps include:

- Friedel-Crafts Acylation: Reacting benzofuran derivatives with benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form the ketone backbone .

- Amino Group Introduction: Protecting/deprotecting strategies (e.g., nitro reduction or Buchwald-Hartwig amination) to install the 6-amino substituent while avoiding side reactions .

- Methyl Group Incorporation: Alkylation or use of pre-functionalized precursors (e.g., 3-methylbenzofuran) to ensure regiospecificity .

Table 1: Comparison of Synthetic Approaches

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Friedel-Crafts | 65–75 | AlCl₃, anhydrous CH₂Cl₂, 0°C | |

| Cascade [3,3]-Sigmatropic Rearrangement | 55–60 | Pd catalysis, refluxing THF |

Basic: How is this compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

Structural validation requires a combination of:

- NMR Spectroscopy:

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 280.1215 (calculated for C₁₇H₁₄NO₂) .

- X-ray Crystallography: Resolves ambiguities in stereochemistry or tautomerism, particularly for the benzofuran-amino interaction .

Advanced: How can contradictions in spectroscopic data during characterization be resolved?

Methodological Answer:

Discrepancies (e.g., unexpected splitting in NMR or MS adducts) arise from dynamic processes or impurities. Mitigation strategies include:

- Variable Temperature NMR: Identifies tautomeric equilibria or rotameric forms by observing signal coalescence at elevated temperatures .

- 2D NMR (COSY, HSQC): Resolves overlapping signals and assigns proton-carbon correlations unambiguously .

- Chromatographic Purity Checks: HPLC or GC-MS to rule out impurities affecting spectral clarity .

Advanced: What computational methods predict the compound's reactivity and bioactivity?

Methodological Answer:

- Density Functional Theory (DFT): Models electrophilic substitution preferences at the 6-amino site and predicts frontier molecular orbitals (HOMO/LUMO) for redox behavior .

- Molecular Docking: Screens against biological targets (e.g., kinase enzymes) by aligning the benzofuran-methanone scaffold in active sites. The amino group often forms hydrogen bonds with catalytic residues .

Table 2: Key DFT Parameters for Reactivity Prediction

| Parameter | Value (eV) | Relevance |

|---|---|---|

| HOMO Energy | -5.2 | Susceptibility to electrophilic attack |

| LUMO Energy | -1.8 | Electron-accepting capacity |

Advanced: How to design bioactivity assays considering structural features?

Methodological Answer:

- Target Selection: Prioritize enzymes or receptors with hydrophobic pockets (e.g., cytochrome P450) due to the compound’s aromatic-rich structure .

- Assay Conditions:

- Data Interpretation: Apply multivariate analysis to correlate substituent effects (e.g., Hammett constants) with IC₅₀ values .

Advanced: What strategies optimize enantioselective synthesis for chiral derivatives?

Methodological Answer:

- Chiral Auxiliaries: Temporarily attach groups (e.g., Evans oxazolidinones) to induce asymmetry during benzofuran ring formation .

- Asymmetric Catalysis: Use Pd or Rh complexes with BINAP ligands to control stereochemistry in cross-coupling steps .

- Kinetic Resolution: Separate enantiomers via lipase-mediated hydrolysis of racemic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.